molecular formula C17H14ClNO3S B7749704 2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile

2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B7749704
M. Wt: 347.8 g/mol
InChI Key: AORSHJRRRHLOQC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and two aromatic rings. This compound is commonly used as an intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethoxybenzaldehyde in the presence of a base, followed by the addition of a nitrile group through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process requires precise temperature control and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group provides additional steric and electronic effects compared to similar compounds, influencing its interactions and applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-2-22-15-5-3-4-13(10-15)11-17(12-19)23(20,21)16-8-6-14(18)7-9-16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORSHJRRRHLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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